molecular formula C28H30N2O6S B4190917 ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4190917
M. Wt: 522.6 g/mol
InChI Key: VWKHDAGURIEHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as SPT-6, is a chemical compound that has been extensively studied due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to regulate the expression of certain genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects
ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been extensively studied and its potential applications in the field of medicine are well-established. However, one of the limitations of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of various diseases.

Future Directions

There are a number of future directions for the study of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate. One area of research is the optimization of its use in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate and to identify potential targets for its use in the treatment of neurodegenerative diseases. Finally, there is a need for further studies to explore the potential side effects and toxicity of ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate, particularly in the context of long-term use.
Conclusion
In conclusion, ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its synthesis method is relatively simple, and it has been found to have antitumor and anti-inflammatory properties, as well as neuroprotective effects. While there are still some limitations to its use, there are a number of future directions for research that may help to optimize its potential as a therapeutic agent.

Scientific Research Applications

Ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Additionally, ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6S/c1-2-35-28(32)22-17-19-29(20-18-22)27(31)21-30(37(33,34)26-11-7-4-8-12-26)23-13-15-25(16-14-23)36-24-9-5-3-6-10-24/h3-16,22H,2,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKHDAGURIEHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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